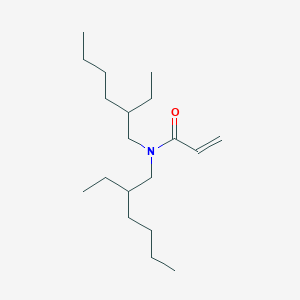
3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Overview
Description
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is an organic compound with the molecular formula C21H18N6. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline typically involves the reaction of triazine derivatives with aniline. One common method is the reaction of cyanuric chloride with aniline in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods
Industrial production of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the triazine ring is substituted by different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate and morpholine, with reactions typically carried out in solvents like dioxane and water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline involves its interaction with various molecular targets and pathways. The triazine ring can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological processes or enhance the properties of materials in which it is incorporated .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of herbicides and disinfectants.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Utilized in organic synthesis and the production of functional materials.
Uniqueness
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable covalent bonds with nucleophiles makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-[4,6-bis(3-aminophenyl)-1,3,5-triazin-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H,22-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMJMPQUSXVNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NC(=N2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)

![4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)
![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)


![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)
![[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid](/img/structure/B8244262.png)
![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
![4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline](/img/structure/B8244275.png)



